7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a methoxy group and a carboxamide group linked to a pyrazolo[1,5-a]pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds might interact with their targets (like cdk2) and inhibit their activity . This inhibition could lead to alterations in cell cycle progression .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell cycle regulation . By inhibiting CDK2, these compounds could potentially disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines . They have been reported to cause alterations in cell cycle progression and induce apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group through methylation reactions. The pyrazolo[1,5-a]pyridine moiety is then synthesized separately and coupled with the benzofuran core via amide bond formation. Reaction conditions often involve the use of catalysts, solvents like dichloromethane or dimethylformamide, and reagents such as acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carboxamide group would produce an amine-substituted benzofuran .
Scientific Research Applications
7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and enzymatic inhibitory activities.
Benzofuran derivatives: Compounds with a benzofuran core are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is unique due to the combination of its benzofuran and pyrazolo[1,5-a]pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Biological Activity
7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a pyrazolo[1,5-a]pyridine moiety. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Biological Activity Overview
Research indicates that compounds related to benzofuran and pyrazolo[1,5-a]pyridine exhibit a variety of biological activities, including:
- Anticancer Activity : Many derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds have been reported to inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial strains and fungi.
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases, which play crucial roles in cell signaling and cancer progression.
- Cytokine Modulation : The compound may modulate the expression of cytokines involved in inflammation.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells.
Anticancer Activity
A study evaluated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.1 to 10 µM against MDA-MB-231 (triple-negative breast cancer) cells, demonstrating significant potency compared to standard chemotherapy agents like doxorubicin .
Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties were assessed using an LPS-induced model in mice. The compound significantly reduced levels of TNF-alpha and IL-6 by up to 80%, indicating its potential as an anti-inflammatory agent .
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 0.12 | Anticancer |
Benzofuran derivative X | 0.05 | Anticancer |
Benzofuran derivative Y | >50 | Inactive |
Pharmacokinetics
The pharmacokinetic profile of similar compounds has shown promising results regarding bioavailability and clearance rates. For instance, a related compound demonstrated an oral bioavailability of approximately 31.8% with a clearance rate of 82.7 mL/h/kg . These properties suggest that the compound may be suitable for further development as a therapeutic agent.
Toxicity Studies
Toxicity assessments revealed that doses up to 2000 mg/kg did not result in acute toxicity in animal models, suggesting a favorable safety profile for potential clinical applications .
Properties
IUPAC Name |
7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-15-7-4-5-12-9-16(24-17(12)15)18(22)19-10-13-11-20-21-8-3-2-6-14(13)21/h2-9,11H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGPWWHOGYNVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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